1-(Bromomethyl)-2-ethyl-3-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13Br |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
1-(bromomethyl)-2-ethyl-3-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-10-8(2)5-4-6-9(10)7-11/h4-6H,3,7H2,1-2H3 |
InChI Key |
CLCZSWPVOAGMMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1CBr)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromomethyl 2 Ethyl 3 Methylbenzene
Regioselective Bromination of Substituted Toluene (B28343) Precursors
The most direct route to 1-(bromomethyl)-2-ethyl-3-methylbenzene (B6217759) involves the regioselective bromination of the methyl group of 2-ethyl-3-methyltoluene. The challenge in this approach lies in achieving high selectivity for the bromination of the methyl group over the benzylic protons of the ethyl group and avoiding electrophilic aromatic substitution on the benzene (B151609) ring. The benzylic C-H bonds of the methyl group are generally favored for radical abstraction due to the formation of a resonance-stabilized benzylic radical. libretexts.orgmasterorganicchemistry.com
Free-radical bromination is a widely employed method for the selective halogenation of benzylic positions. sci-hub.se N-Bromosuccinimide (NBS) is the reagent of choice for these transformations, as it provides a low, constant concentration of bromine radicals, which minimizes side reactions such as electrophilic aromatic bromination. vedantu.comchemistrysteps.comchadsprep.com The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. sci-hub.se
The reaction proceeds via a chain mechanism:
Initiation: Homolytic cleavage of the initiator or photolytic cleavage of the N-Br bond in NBS generates a bromine radical.
Propagation: The bromine radical abstracts a benzylic hydrogen from the methyl group of 2-ethyl-3-methyltoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (formed in situ from NBS and HBr) to yield this compound and a new bromine radical. oregonstate.edupearson.com
Termination: The reaction is terminated by the combination of any two radical species.
The selectivity of benzylic bromination over other positions is attributed to the lower bond dissociation energy of benzylic C-H bonds compared to other C-H bonds in the molecule. masterorganicchemistry.com In the case of 2-ethyl-3-methyltoluene, the primary benzylic hydrogens of the methyl group are generally more susceptible to radical abstraction than the secondary benzylic hydrogens of the ethyl group, although a mixture of products is possible. The steric hindrance around the benzylic position of the ethyl group, due to the adjacent methyl group, could further favor bromination at the less hindered methyl group.
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low and constant concentration of Br₂, favoring radical substitution over electrophilic addition. vedantu.comorganic-chemistry.org |
| Initiator | AIBN or Benzoyl Peroxide / Light | Initiates the radical chain reaction. sci-hub.se |
| Solvent | Carbon tetrachloride (CCl₄), acetonitrile, or (trifluoromethyl)benzene | Inert solvents that do not interfere with the radical reaction. masterorganicchemistry.comacs.org |
| Temperature | Reflux | Provides the necessary energy to initiate and sustain the radical chain reaction. |
Photochemical methods offer an alternative to the use of chemical radical initiators. rsc.org Irradiation with visible or UV light can induce the homolytic cleavage of the N-Br bond in NBS or molecular bromine, initiating the radical bromination process. bohrium.comresearchgate.net This approach can lead to cleaner reactions and is often considered a greener alternative. acs.org Continuous flow photochemical reactors have been shown to enhance the scalability and productivity of benzylic bromination reactions. rsc.org
Catalytic methods for benzylic bromination have also been developed. For instance, some Lewis acids have been shown to catalyze benzylic bromination with NBS, proceeding through a radical generation pathway. gla.ac.uk These methods can offer improved selectivity and milder reaction conditions compared to traditional free-radical approaches.
| Method | Key Features | Potential Advantages |
| Photochemical Bromination | Utilizes light (visible or UV) to initiate the reaction. rsc.org | Avoids the use of chemical initiators, can be performed at lower temperatures, and is amenable to flow chemistry. rsc.orgbohrium.com |
| Catalytic Bromination | Employs a catalyst (e.g., a Lewis acid) to promote the reaction. | Can offer higher selectivity and milder reaction conditions. gla.ac.uk |
In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. researchgate.net For benzylic bromination, this has led to the exploration of greener solvents, such as acetonitrile, water, and ionic liquids, to replace hazardous chlorinated solvents like carbon tetrachloride. acs.orgresearchgate.net Solvent-free conditions have also been investigated. researchgate.net
Furthermore, methods that generate bromine in situ from sources like hydrogen peroxide and a bromide salt are being explored as alternatives to NBS. researchgate.net These oxidative bromination techniques are considered more sustainable as they often produce water as the only byproduct. researchgate.net Electrochemical methods for benzylic bromination have also been reported, offering a clean and efficient way to generate the desired products. researchgate.net
| Green Approach | Example | Environmental Benefit |
| Alternative Solvents | Acetonitrile, water, ionic liquids | Reduced toxicity and environmental impact compared to chlorinated solvents. acs.orgresearchgate.net |
| In situ Bromine Generation | H₂O₂/HBr system | Avoids the use of stoichiometric brominating agents and produces water as a byproduct. researchgate.net |
| Photochemistry in Flow | Continuous flow reactor with LED irradiation | Improved safety, efficiency, and scalability. rsc.org |
Alternative Synthetic Routes to this compound
An alternative synthesis of this compound involves the conversion of the corresponding benzylic alcohol, (2-ethyl-3-methylphenyl)methanol. This alcohol can be prepared, for example, by the reduction of 2-ethyl-3-methylbenzoic acid or its corresponding aldehyde. The conversion of the alcohol to the bromide can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
| Reagent | Typical Conditions | Notes |
| Phosphorus Tribromide (PBr₃) | Anhydrous solvent (e.g., diethyl ether, dichloromethane) at 0 °C to room temperature. | A common and effective reagent for converting primary and secondary alcohols to alkyl bromides. |
| Hydrobromic Acid (HBr) | Concentrated aqueous HBr, often with a phase-transfer catalyst or under reflux. | A strong acid that can protonate the alcohol, leading to substitution by the bromide ion. |
The Blanc-Quelet reaction is a classic method for the chloromethylation of aromatic compounds using formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride. While this reaction traditionally produces chloromethylated products, adaptations using bromo-analogues could potentially be used to introduce a bromomethyl group.
However, the application of a bromo-version of the Blanc reaction to a substituted toluene like 2-ethyl-3-methyltoluene would likely face challenges with regioselectivity, as the reaction is an electrophilic aromatic substitution. The directing effects of the ethyl and methyl groups would favor substitution at multiple positions on the aromatic ring rather than on the methyl group itself. Therefore, this is generally not a preferred method for the synthesis of benzylic bromides from alkylbenzene precursors.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. The primary challenge in the benzylic bromination of 2-ethyl-3-methyltoluene is to achieve selective monobromination of the methyl group while avoiding side reactions such as bromination of the benzylic position of the ethyl group, aromatic ring bromination, and over-bromination to yield dibromo- and tribromomethyl derivatives.
Key parameters that are typically optimized include the choice of brominating agent, the molar ratio of reactants, the type and concentration of the radical initiator, the reaction temperature, and the choice of solvent. While specific optimization data for this compound is not extensively documented in publicly available literature, the general principles of benzylic bromination of substituted toluenes provide a clear framework for achieving high yields.
Table 1: Factors Influencing Yield in the Synthesis of this compound
| Parameter | Condition | Expected Outcome on Yield and Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | High selectivity for benzylic bromination. | Provides a low, steady concentration of Br2, favoring the radical pathway over electrophilic aromatic substitution. |
| Molecular Bromine (Br2) | Lower selectivity, potential for ring bromination. | High concentrations of Br2 can lead to competing electrophilic aromatic substitution, especially in the presence of Lewis acids. | |
| Molar Ratio (Substrate:NBS) | 1:1 to 1:1.2 | Optimal for monobromination. | A slight excess of NBS can ensure complete conversion of the starting material without significant over-bromination. |
| >1:1.5 | Increased risk of dibromination. | Higher concentrations of the brominating agent increase the probability of multiple substitutions on the benzylic carbon. | |
| Radical Initiator | AIBN or Benzoyl Peroxide (catalytic amount) | Efficient initiation of the radical chain reaction. | These initiators decompose at moderate temperatures to provide a steady source of radicals to initiate the bromination process. mychemblog.com |
| Temperature | 60-80 °C (for AIBN in 1,2-dichlorobenzene) | Optimal rate and selectivity. | The temperature needs to be sufficient to induce the decomposition of the radical initiator but not so high as to promote undesirable side reactions. koreascience.kr |
| Solvent | 1,2-Dichlorobenzene (B45396) or (Trifluoromethyl)benzene | Good yields and faster reaction times compared to CCl4. koreascience.krresearchgate.net | These solvents are effective at dissolving the reactants and are less toxic than carbon tetrachloride. koreascience.krresearchgate.net |
Detailed research on analogous benzylic brominations demonstrates that a careful balance of these factors is crucial. For instance, in the bromination of methoxyimino-o-tolyl-acetic acid methyl ester, a yield of 92% was achieved using NBS in 1,2-dichlorobenzene at 80 °C for 8 hours. koreascience.kr This highlights the effectiveness of moving away from traditional solvents like carbon tetrachloride.
Purification and Isolation Techniques for this compound
Following the completion of the synthesis reaction, a systematic purification and isolation procedure is essential to obtain this compound in a pure form. The work-up process is designed to remove unreacted reagents, the succinimide (B58015) byproduct, and any acidic impurities.
The initial step in the work-up typically involves cooling the reaction mixture and, if necessary, filtering off the precipitated succinimide. The filtrate is then washed with an aqueous solution to remove any remaining acidic species, such as hydrogen bromide (HBr), that may have formed during the reaction. A dilute aqueous solution of sodium bicarbonate (NaHCO3) or sodium bisulfite (NaHSO3) is commonly used for this purpose. This is followed by washing with water and then with brine to remove any residual water-soluble impurities.
After the aqueous washes, the organic layer is separated and dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), to remove any dissolved water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
The crude this compound is often a mixture containing the desired product along with unreacted starting material and potentially small amounts of over-brominated byproducts. Final purification is typically achieved by one of two methods:
Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities. The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica (B1680970) gel column. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is then used to elute the compounds from the column. sciforum.net The less polar this compound will elute before more polar impurities. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.
Distillation under Reduced Pressure: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. This technique separates compounds based on their boiling points. The lower pressure allows the distillation to be carried out at a lower temperature, reducing the risk of decomposition of the product.
The choice between column chromatography and distillation depends on the scale of the reaction and the nature of the impurities. For high purity, especially on a smaller scale, column chromatography is often the preferred method.
Reactivity and Reaction Mechanisms of 1 Bromomethyl 2 Ethyl 3 Methylbenzene
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
Nucleophilic substitution is a hallmark reaction of benzylic halides. The pathway of this substitution, whether it is bimolecular (SN2) or unimolecular (SN1), is highly dependent on the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.
Investigation of Primary Benzylic Reactivity (SN2)
1-(Bromomethyl)-2-ethyl-3-methylbenzene (B6217759) is a primary benzylic halide. Generally, primary halides are prone to undergo nucleophilic substitution via an SN2 mechanism. ucalgary.ca This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a concerted displacement of the bromide ion. The transition state of this reaction is sterically sensitive. In the case of this compound, the presence of an ethyl group at the ortho position (position 2) introduces steric hindrance around the reaction center. This steric bulk can be expected to slow down the rate of an SN2 reaction compared to unsubstituted benzyl (B1604629) bromide.
A study on the nucleophilic substitution reactions of meta- and para-substituted benzylamines with benzyl bromide indicated that the reaction proceeds via an SN2-type mechanism. researchgate.net While this study does not directly involve this compound, it highlights the tendency of benzyl systems to follow an SN2 pathway.
Potential for Stabilized Carbocation Formation (SN1)
Despite being a primary halide, benzylic systems have an enhanced ability to undergo SN1 reactions due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.ca The loss of the bromide ion from this compound would result in a 2-ethyl-3-methylbenzyl carbocation. The positive charge on the benzylic carbon can be delocalized into the aromatic ring through resonance.
The stability of this carbocation, and thus the facility of the SN1 reaction, is influenced by the electronic effects of the substituents on the ring. Both the ethyl and methyl groups are electron-donating through inductive effects and hyperconjugation. This electron donation helps to stabilize the positive charge of the carbocation, making the SN1 pathway more favorable than for unsubstituted benzyl bromide. In general, ortho-substituted benzyl halides have been observed to solvolyze at rates comparable to their para-isomers, suggesting that steric hindrance can be counteracted by electronic effects. nih.gov
Influence of Aromatic Substituents on Reaction Rates and Selectivity
The ethyl group at the ortho-position and the methyl group at the meta-position have distinct electronic and steric influences on the reactivity of this compound.
Electronic Effects: Both alkyl groups are electron-donating. The ethyl group at the ortho position and the methyl group at the meta position both contribute to stabilizing the developing positive charge in an SN1 transition state or the partial positive charge in an SN2 transition state. This electron-donating character would be expected to accelerate the rate of both SN1 and SN2 reactions compared to benzyl bromide itself.
Steric Effects: The ortho-ethyl group presents significant steric hindrance to the incoming nucleophile in an SN2 reaction, which would decrease the reaction rate. In an SN1 reaction, steric hindrance can accelerate the rate by relieving steric strain in the transition state as the leaving group departs and the benzylic carbon rehybridizes from sp³ to sp².
Elimination Reactions (E1 and E2 Pathways)
Benzylic halides can also undergo elimination reactions to form conjugated alkenes, although this is often a minor pathway compared to substitution unless strong, bulky bases are used. ucalgary.ca
E2 Pathway: The bimolecular elimination (E2) pathway requires a strong base to abstract a proton from the carbon adjacent to the benzylic carbon. In this compound, this would involve the removal of a proton from the methyl group at the 3-position or the methylene (B1212753) group of the ethyl group at the 2-position. However, abstraction of a benzylic proton is generally more favorable. The use of a sterically hindered base would favor elimination over substitution. libretexts.orglibretexts.org
E1 Pathway: The unimolecular elimination (E1) pathway proceeds through the same carbocation intermediate as the SN1 reaction. ucalgary.ca Once the 2-ethyl-3-methylbenzyl carbocation is formed, a weak base (such as the solvent) can abstract a proton from an adjacent carbon to form a double bond. Given the stability of the potential carbocation, an E1 reaction could compete with the SN1 reaction, particularly at higher temperatures.
Organometallic Cross-Coupling Reactions
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. nobelprize.org While aryl and vinyl halides are the most common substrates, benzylic halides can also participate in these reactions.
The general mechanism for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the benzylic halide (this compound) to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
For this compound, a Suzuki-Miyaura coupling with an arylboronic acid, for instance, would yield a diarylmethane derivative. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized to achieve a good yield and prevent side reactions. The steric hindrance provided by the ortho-ethyl group could influence the efficiency of the oxidative addition step.
Stille, Heck, and Negishi Coupling Applications
Cross-coupling reactions are powerful tools for carbon-carbon bond formation. However, the application of Stille, Heck, and Negishi couplings to sterically hindered benzylic bromides like this compound presents notable challenges.
Stille Coupling: The Stille reaction, which couples organotin compounds with organic halides, is versatile. For substrates like this compound, the significant steric hindrance from the ortho-ethyl and meta-methyl groups can impede the approach of the bulky organostannane reagent to the palladium catalyst's coordination sphere, thereby slowing down the crucial transmetalation step. While there are no specific reports on the Stille coupling of this compound, studies on other ortho-substituted benzyl bromides suggest that high temperatures and the use of more reactive organostannanes might be necessary to achieve reasonable yields.
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. nih.gov The use of benzylic halides in Heck-type reactions is less common but has been reported. nih.govnih.gov For this compound, the steric hindrance around the benzylic carbon would likely necessitate specialized catalytic systems, possibly employing nickel catalysts which have shown promise in coupling reactions of sterically demanding substrates. nih.gov The reaction with electron-deficient alkenes in the presence of a suitable palladium or nickel catalyst could potentially yield the corresponding substituted alkenes, though competing side reactions like β-hydride elimination might occur if the organometallic intermediate has accessible beta-hydrogens.
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organotin and organoboron counterparts. numberanalytics.comorganic-chemistry.org This increased reactivity could be advantageous in overcoming the steric barrier presented by this compound. pitt.eduorganic-chemistry.org The reaction would involve the formation of a benzylic zinc reagent from the parent bromide, followed by a palladium- or nickel-catalyzed cross-coupling with an aryl, vinyl, or acyl halide. The use of highly active catalysts, such as those based on N-heterocyclic carbene (NHC) ligands, has been shown to be effective for the Negishi coupling of unactivated alkyl bromides and could be applicable here. nih.gov
Below is a hypothetical data table illustrating potential outcomes for these coupling reactions based on analogous systems.
| Coupling Reaction | Coupling Partner (Example) | Catalyst (Example) | Solvent (Example) | Potential Product | Anticipated Challenges |
| Stille | Vinyltributyltin | Pd(PPh₃)₄ | Toluene (B28343) | 1-(Allyl)-2-ethyl-3-methylbenzene | Slow reaction rates due to steric hindrance |
| Heck | Styrene (B11656) | NiCl₂(dppp) | DMF | 1-(2-Phenylethenyl)methyl-2-ethyl-3-methylbenzene | Side reactions, catalyst deactivation |
| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 1-Benzyl-2-ethyl-3-methylbenzene | High reactivity of organozinc reagent leading to side products |
Challenges and Advancements in Benzylic Bromide Cross-Coupling
The primary challenge in the cross-coupling of benzylic bromides, especially sterically hindered ones like this compound, is the competition between the desired cross-coupling and side reactions. The steric bulk from the ortho-ethyl group can significantly slow down the rate of oxidative addition to the metal center (a key step in the catalytic cycle). This can lead to side reactions such as homocoupling of the benzylic bromide or decomposition of the catalyst at the higher temperatures often required to drive the reaction.
Recent advancements in catalyst design have started to address these challenges. The development of more active and sterically demanding ligands for both palladium and nickel catalysts has shown promise. For instance, bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) can promote the oxidative addition step and stabilize the resulting organometallic intermediates, thus favoring the cross-coupling pathway. nih.gov Nickel catalysts, in particular, have emerged as a powerful alternative to palladium for cross-coupling reactions involving sp³-hybridized carbons, often displaying higher reactivity and selectivity. nih.govresearchgate.netacs.orgresearchgate.netrsc.org These advanced catalytic systems may provide a viable route for the successful cross-coupling of this compound.
Radical Reactions Involving the Benzylic Position
The benzylic C-H bonds of the precursor to this compound (i.e., 1-ethyl-2,3-dimethylbenzene) are susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. The stability of a benzylic radical is significantly higher than that of a typical alkyl radical. This principle is exploited in the synthesis of benzylic bromides via radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light.
The mechanism of radical bromination involves three main stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical.
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-ethyl-2,3-dimethylbenzene (B1294627) to form the resonance-stabilized 2-ethyl-3-methylbenzyl radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form this compound and a new bromine radical, which continues the chain reaction.
Termination: The reaction is terminated by the combination of any two radicals.
The 2-ethyl-3-methylbenzyl radical is stabilized by resonance, with the unpaired electron delocalized over the benzene (B151609) ring. This stabilization lowers the activation energy for hydrogen abstraction from the benzylic position, making the reaction highly selective.
Rearrangement Reactions and Their Mechanisms
Benzylic halides can undergo rearrangement reactions under certain conditions. For this compound, a potential rearrangement is the Sommelet-Hauser rearrangement. nih.govnumberanalytics.comwikipedia.orgnih.gov This reaction occurs when a benzylic quaternary ammonium (B1175870) salt is treated with a strong base, such as sodium amide. wikipedia.org
To undergo this rearrangement, this compound would first need to be converted to the corresponding quaternary ammonium salt, for example, by reaction with a tertiary amine like trimethylamine (B31210) to form N,N,N-trimethyl-(2-ethyl-3-methylbenzyl)ammonium bromide.
The mechanism of the Sommelet-Hauser rearrangement is as follows:
Ylide Formation: A strong base abstracts a proton from a methyl group on the nitrogen atom to form a nitrogen ylide.
nih.govnih.gov-Sigmatropic Rearrangement: The ylide undergoes a concerted nih.govnih.gov-sigmatropic rearrangement, where the benzyl group migrates from the nitrogen to the adjacent carbon of the ylide. This step involves a five-membered cyclic transition state.
Tautomerization: The resulting intermediate is a non-aromatic cyclohexadiene derivative, which then tautomerizes to regain aromaticity, yielding the final product, an ortho-substituted N,N-dimethylbenzylamine.
The steric hindrance from the ethyl and methyl groups on the benzene ring could influence the regioselectivity of the rearrangement, potentially favoring migration to the less hindered ortho position. The competing Stevens rearrangement, a wikipedia.orgnih.gov-rearrangement, is also a possibility but is generally less favored for benzylic systems that can undergo the Sommelet-Hauser rearrangement. wikipedia.org
Hydrodehalogenation Pathways of Benzylic Halides
Hydrodehalogenation is the process of replacing a halogen atom with a hydrogen atom. For this compound, this would result in the formation of 1-ethyl-2,3-dimethylbenzene. There are several pathways to achieve this transformation.
Catalytic Hydrogenation: This is a common method for hydrodehalogenation and typically involves treating the benzylic bromide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the HBr formed. The reaction proceeds via oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis.
Metal Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also effect hydrodehalogenation. The mechanism typically involves nucleophilic attack of a hydride ion on the benzylic carbon, displacing the bromide ion in an Sₙ2-type reaction. The steric hindrance in this compound might slow down this reaction.
Radical-based Methods: Some hydrodehalogenation reactions proceed through a radical mechanism. For instance, using tributyltin hydride (Bu₃SnH) with a radical initiator like AIBN can achieve this transformation. The tributyltin radical abstracts the bromine atom to form a benzylic radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH.
Frustrated Lewis Pairs (FLPs): More recently, metal-free hydrodehalogenation using frustrated Lewis pairs has been developed. bham.ac.uk This method involves the activation of H₂ by a combination of a bulky Lewis acid and a bulky Lewis base, which then delivers a hydride to the benzylic carbon. bham.ac.uk
The choice of method would depend on the desired reaction conditions and the compatibility of other functional groups in the molecule.
Derivatization and Functionalization Strategies Utilizing 1 Bromomethyl 2 Ethyl 3 Methylbenzene
Synthesis of Novel Aromatic Ethers, Esters, and Thioethers
The compound serves as a key substrate for Williamson ether synthesis, esterification via carboxylate alkylation, and the formation of thioethers through reaction with thiolates. These reactions typically proceed via an SN2 mechanism.
Aromatic Ethers: In the presence of a base, phenols are converted to their corresponding phenoxide salts, which are potent nucleophiles. These phenoxides can then react with 1-(Bromomethyl)-2-ethyl-3-methylbenzene (B6217759) to form novel aromatic ethers. The Williamson ether synthesis is a reliable method for this transformation, accommodating a wide range of substituted phenols. researchgate.net Similarly, reaction with alkoxides yields alkyl aryl ethers.
Aromatic Esters: Aromatic esters can be synthesized by reacting the benzylic bromide with the carboxylate salt of an aromatic carboxylic acid. This method is an effective alternative to Fischer esterification and avoids the use of strong acids. The reaction proceeds readily, providing good yields of the desired ester product.
Thioethers: Thioethers, the sulfur analogs of ethers, are readily prepared by the reaction of this compound with a thiolate nucleophile. Thiolates are generated by deprotonating thiols with a suitable base. An alternative, odorless method involves the use of xanthates as thiol surrogates, which react with the alkyl halide to form a xanthate intermediate that subsequently yields the thioether.
The table below summarizes the synthesis of these derivatives.
| Derivative Class | Nucleophile | Reagents/Conditions | Product |
| Aromatic Ether | Phenoxide (Ar-O⁻) | Ar-OH, Base (e.g., NaH, K₂CO₃) | 1-((Aryloxy)methyl)-2-ethyl-3-methylbenzene |
| Aromatic Ester | Carboxylate (RCOO⁻) | RCOOH, Base (e.g., K₂CO₃, Et₃N) | (2-Ethyl-3-methylbenzyl) carboxylate |
| Thioether | Thiolate (RS⁻) | R-SH, Base (e.g., NaH) | 1-((Alkylthio)methyl)-2-ethyl-3-methylbenzene |
Formation of Aromatic Amines and Amides
The carbon-bromine bond in this compound is readily displaced by nitrogen nucleophiles, enabling the synthesis of a variety of amines and amides.
Primary Amines: Several methods are available for the synthesis of the corresponding primary amine, (2-ethyl-3-methylphenyl)methanamine. Direct reaction with an excess of ammonia (B1221849) can be used, though this often leads to mixtures of primary, secondary, and tertiary amines. weebly.com More controlled methods include the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, or reaction with sodium azide (B81097) followed by reduction of the resulting benzyl (B1604629) azide.
Secondary and Tertiary Amines: Substituted amines are synthesized through the direct alkylation of primary or secondary amines. To avoid over-alkylation, reaction conditions such as stoichiometry and temperature must be carefully controlled. weebly.com
Amides: N-substituted amides can be prepared by reacting this compound with the conjugate base of a primary or secondary amide. This reaction, involving the N-alkylation of an amide, provides a direct route to amides that may be difficult to access through traditional condensation reactions.
| Product Class | Nucleophile/Method | Key Reagents | Product |
| Primary Amine | Gabriel Synthesis | Potassium phthalimide, then H₂NNH₂ | (2-Ethyl-3-methylphenyl)methanamine |
| Primary Amine | Azide Reduction | 1. Sodium azide (NaN₃) 2. Reducing agent (e.g., LiAlH₄, H₂/Pd) | (2-Ethyl-3-methylphenyl)methanamine |
| Secondary Amine | Amine Alkylation | Primary Amine (R-NH₂) | N-Alkyl-(2-ethyl-3-methylphenyl)methanamine |
| N-Substituted Amide | Amide Alkylation | Amide (R-CONH-R'), Base (e.g., NaH) | N-Alkyl-N-(2-ethyl-3-methylbenzyl)amide |
Construction of Heterocyclic Systems via Intramolecular Cyclization
While this compound does not cyclize on its own, it is a valuable precursor for building molecules that can undergo intramolecular cyclization to form heterocyclic systems. The strategy involves a two-step process: first, a nucleophilic substitution to introduce a functional group, followed by a cyclization reaction.
For example, this compound can react with a bifunctional nucleophile like 2-aminothiophenol. The initial SN2 reaction occurs at the sulfur atom to form S-(2-ethyl-3-methylbenzyl)-2-aminothiophenol. This intermediate possesses an amino group and a benzylic methylene (B1212753) group in a suitable arrangement for a subsequent cyclization. Upon heating or treatment with a catalyst, an intramolecular condensation reaction can occur between the amine and another functional group (potentially introduced onto the benzyl ring or a tethered group) to form a nitrogen- and sulfur-containing heterocycle, such as a benzothiazepine (B8601423) derivative. The specifics of the cyclization would depend on the full structure of the intermediate.
Application as a Precursor in Polymer Chemistry and Materials Science
The reactivity of the bromomethyl group makes this compound a candidate for applications in polymer and materials science. Benzylic halides can function in several capacities within polymer synthesis.
One potential application is as an initiator for cationic polymerization. The carbon-bromine bond can be polarized or cleaved by a Lewis acid, generating a stable benzylic carbocation. This carbocation can then initiate the polymerization of electron-rich alkenes, such as styrene (B11656) or isobutylene.
Furthermore, this compound can be converted into various functional monomers. For instance, conversion to a phosphonium (B103445) salt (as described in the next section) followed by a Wittig reaction with a dialdehyde (B1249045) could be part of a synthetic route to poly(p-phenylene vinylene) (PPV) type materials. These polymers are known for their conductive and electroluminescent properties. Similarly, conversion of the bromomethyl group to other functionalities like an amine or an alcohol would yield monomers suitable for producing polyamides or polyesters, respectively.
Utilization in Complex Molecule Synthesis (e.g., as a building block for specialized reagents)
The compound is a valuable starting material for creating more complex reagents that are subsequently used in multi-step syntheses. Two prominent examples are the formation of Grignard reagents and Wittig reagents.
Grignard Reagents: Reaction of this compound with magnesium metal in an ether solvent yields the corresponding Grignard reagent, (2-ethyl-3-methylbenzyl)magnesium bromide. This organometallic compound is a powerful nucleophile and a strong base. It is widely used in organic synthesis to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.
Wittig Reagents: As a primary alkyl halide, this compound reacts efficiently with triphenylphosphine (B44618) to form a stable phosphonium salt. wikipedia.org Subsequent deprotonation of this salt with a strong base (e.g., n-butyllithium or sodium hydride) generates the corresponding phosphonium ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org This reagent is instrumental in the Wittig reaction, where it reacts with aldehydes or ketones to produce alkenes with high regioselectivity for the position of the double bond. libretexts.orgmasterorganicchemistry.com This transformation is a cornerstone of alkene synthesis.
Theoretical and Computational Studies on 1 Bromomethyl 2 Ethyl 3 Methylbenzene
Electronic Structure and Conformation Analysis
The spatial arrangement of atoms and the distribution of electrons are fundamental determinants of a molecule's physical and chemical behavior. For 1-(Bromomethyl)-2-ethyl-3-methylbenzene (B6217759), computational methods can predict the most stable three-dimensional structures and map out the electron density landscape.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations can be employed to optimize the geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
For instance, a typical DFT study at the B3LYP/6-31G(d) level of theory would likely predict the orientation of the bromomethyl and ethyl groups relative to the benzene (B151609) ring. The ethyl group, due to its rotational flexibility, may exist in multiple conformations, and DFT can quantify the energy differences between these rotamers. The bromomethyl group's orientation will also be critical in determining the molecule's reactivity.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.95 Å |
| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |
| C-C (ethyl) Bond Length | ~1.54 Å |
| C-C-Br Bond Angle | ~111° |
| Dihedral Angle (Ring-CH2Br) | ~90° (staggered) |
Note: These values are illustrative and based on typical results for similar substituted benzyl (B1604629) bromides.
While DFT is highly effective, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can offer a higher level of theory for benchmarking results. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can provide more accurate electronic energies and structural parameters. acs.orgresearchgate.net However, their computational expense often limits their application to smaller systems or for single-point energy calculations on DFT-optimized geometries.
On the other end of the computational spectrum, molecular mechanics (MM) offers a faster, classical approach. acs.org MM methods use force fields to describe the potential energy of a system as a function of its atomic coordinates. While less accurate for electronic properties, MM is invaluable for exploring the conformational landscape of flexible molecules like this compound, identifying a broad range of possible low-energy structures that can then be further analyzed with more accurate quantum mechanical methods.
Reaction Pathway Modeling and Transition State Analysis
A significant application of computational chemistry is the modeling of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. wikipedia.org For this compound, a primary reaction of interest is nucleophilic substitution at the benzylic carbon.
Computational modeling, particularly with DFT, can map the potential energy surface for reactions such as an S_N2 substitution. acs.orgresearchgate.net This involves identifying the structures of the reactants, the transition state, and the products. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. wikipedia.org By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. nih.gov
For an S_N2 reaction of this compound with a nucleophile (e.g., a halide ion), the transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving bromide ion partially bonded. sciforum.net The energy and geometry of this transition state would be influenced by the steric hindrance and electronic effects of the ethyl and methyl groups on the benzene ring.
Table 2: Hypothetical Activation Energies for an S~N2 Reaction of Substituted Benzyl Bromides
| Substrate | Nucleophile | Solvent (PCM) | Calculated ΔG‡ (kcal/mol) |
| Benzyl Bromide | Cl- | Acetonitrile | 18.5 |
| This compound | Cl- | Acetonitrile | 20.1 (estimated) |
Note: The value for the target compound is a hypothetical estimate, likely higher than unsubstituted benzyl bromide due to increased steric hindrance.
Spectroscopic Property Predictions
Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental spectra. nih.govliverpool.ac.uk
Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govwisc.edu By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. comporgchem.com These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule. For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic protons, the benzylic protons, and the protons of the ethyl and methyl groups, reflecting their unique electronic environments.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.netyoutube.comopenmopac.net These calculations involve determining the second derivatives of the energy with respect to the atomic positions to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. openmopac.net These predicted frequencies can be compared to experimental IR and Raman spectra to identify characteristic vibrational modes, such as C-H stretches, C=C stretches of the aromatic ring, and the C-Br stretch.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (aromatic, attached to CH2Br) | ~138 |
| C (aromatic, attached to ethyl) | ~142 |
| C (aromatic, attached to methyl) | ~136 |
| CH (aromatic) | ~126 - 130 |
| CH2 (bromomethyl) | ~33 |
| CH2 (ethyl) | ~25 |
| CH3 (ethyl) | ~15 |
| CH3 (methyl) | ~19 |
Note: These are illustrative values based on general principles of substituent effects on aromatic ¹³C NMR chemical shifts.
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) in Benzylic Systems
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govvegahub.eunih.gov In the context of benzylic systems, QSAR can be used to predict the reactivity of compounds like this compound in a particular reaction based on a set of calculated molecular descriptors. researchgate.netnih.gov
These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net For a series of substituted benzyl bromides, a QSAR model could be developed to predict their S~N2 reaction rates. For this compound, relevant descriptors would include parameters that quantify the steric bulk of the ethyl and methyl groups and their electronic influence on the benzylic carbon.
Developing a robust QSAR/QSPR model typically involves:
Assembling a dataset of structurally related compounds with known activities or properties.
Calculating a variety of molecular descriptors for each compound.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed activity/property.
Validating the model to ensure its predictive power.
Such models are valuable tools in rational drug design and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. nih.govresearchgate.net
Advanced Characterization Techniques for 1 Bromomethyl 2 Ethyl 3 Methylbenzene and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationethernet.edu.etd-nb.info
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(Bromomethyl)-2-ethyl-3-methylbenzene (B6217759). Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms can be determined with high confidence.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the bromomethyl group, the ethyl group, and the methyl group.
Aromatic Region: The three protons on the benzene (B151609) ring will appear as complex multiplets, typically in the range of δ 7.0-7.4 ppm. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the three different substituents.
Benzylic Protons: The two protons of the bromomethyl (-CH₂Br) group are expected to produce a singlet around δ 4.5-4.7 ppm. The electronegative bromine atom deshields these protons, shifting them downfield.
Ethyl Group: The ethyl group will show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The methylene quartet is typically found around δ 2.6-2.8 ppm, while the methyl triplet appears further upfield around δ 1.2-1.4 ppm.
Methyl Group: The methyl group directly attached to the benzene ring will appear as a singlet in the range of δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for each of the 10 carbon atoms. The chemical shifts provide insight into the electronic environment of each carbon. For instance, the carbon of the bromomethyl group is significantly shifted by the halogen's effect. st-andrews.ac.uk
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively assign these signals by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC). st-andrews.ac.uk
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H | 7.0 - 7.4 (multiplet) | 125 - 140 |
| -CH₂Br | 4.5 - 4.7 (singlet) | 30 - 35 |
| -CH₂CH₃ | 2.6 - 2.8 (quartet) | 20 - 25 |
| Ring-CH₃ | 2.2 - 2.4 (singlet) | 15 - 20 |
| -CH₂CH₃ | 1.2 - 1.4 (triplet) | 10 - 15 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysisethernet.edu.et
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule. researchgate.net For benzene and its derivatives, these two methods are often complementary. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹, in the range of 3030-3080 cm⁻¹. docbrown.info
Aliphatic C-H Stretching: Strong absorptions from the methyl and ethyl groups are observed just below 3000 cm⁻¹, usually between 2850-2975 cm⁻¹. docbrown.info
Aromatic C=C Stretching: One or more peaks of variable intensity are found in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring. docbrown.info
C-H Bending: Out-of-plane C-H bending vibrations for substituted benzenes provide clues about the substitution pattern and are found in the 690-900 cm⁻¹ region. spectroscopyonline.com
C-Br Stretching: A moderate to strong absorption corresponding to the carbon-bromine bond is expected in the fingerprint region, typically between 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing substituted benzenes. mdpi.com The technique would confirm the presence of the aromatic ring through its characteristic ring "breathing" modes, which are often strong in the Raman spectrum. mdpi.com For instance, the ring breathing vibration mode in benzene is at 992 cm⁻¹, and this shifts with substitution. mdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic C-H | Stretching | 3030 - 3080 | IR |
| Aliphatic C-H | Stretching | 2850 - 2975 | IR |
| Aromatic C=C | Stretching | 1450 - 1600 | IR/Raman |
| Aromatic Ring | Breathing | ~1000 | Raman |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 | IR |
| C-Br | Stretching | 500 - 600 | IR |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisnih.gov
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
For this compound, the electron ionization (EI) mass spectrum would exhibit several key features:
Molecular Ion Peak (M⁺): The spectrum will show a pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. blogspot.com This results in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights of C₁₀H₁₃⁷⁹Br and C₁₀H₁₃⁸¹Br.
Base Peak: The most intense peak in the spectrum (the base peak) is expected to result from the loss of the bromine radical (•Br) from the molecular ion. This cleavage is highly favorable as it forms a resonance-stabilized 2-ethyl-3-methylbenzyl cation. The resulting fragment would have an m/z value corresponding to [C₁₀H₁₃]⁺.
Other Fragments: Further fragmentation can occur. For example, the loss of a methyl radical (•CH₃) from the ethyl group of the [M-Br]⁺ fragment would produce another significant ion. Fragmentation of the aromatic ring itself can also lead to smaller characteristic ions, such as the phenyl cation at m/z 77, although this may be less prominent. docbrown.info
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 212/214 | [C₁₀H₁₃Br]⁺ | Molecular Ion (M⁺), shows 1:1 bromine isotope pattern |
| 133 | [C₁₀H₁₃]⁺ | Base Peak, from loss of •Br (M-Br) |
| 118 | [C₉H₁₀]⁺ | From loss of •CH₃ from the [M-Br]⁺ ion |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |
| 77 | [C₆H₅]⁺ | Phenyl cation, characteristic of benzene derivatives |
X-ray Crystallography of Derivatives for Solid-State Structure Determinationacs.org
While this compound itself may be a liquid or low-melting solid at room temperature, its definitive three-dimensional structure can be determined by X-ray crystallography of a suitable solid derivative. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry and conformation in the solid state.
To perform this analysis, the parent compound is first converted into a crystalline solid. This can be achieved through a reaction of the reactive bromomethyl group. For example, reaction with a primary or secondary amine could yield a solid aminium bromide salt, or reaction with a carboxylate salt could produce a solid ester derivative.
Once suitable single crystals of the derivative are grown, they are analyzed by X-ray diffraction. The resulting electron density map is used to build a model of the molecule's structure. This analysis would confirm:
The substitution pattern on the benzene ring.
The precise bond lengths of C-C, C-H, and C-Br bonds.
The bond angles within the aromatic ring and among the substituents.
The conformation of the ethyl and bromomethyl (or its derivatized form) groups relative to the plane of the benzene ring.
This technique is particularly valuable for confirming the stereochemistry of reaction products derived from this compound, especially in cases where new stereocenters are formed. acs.org
Environmental Fate and Academic Degradation Pathways of Benzylic Bromides
Photochemical Degradation Studies in Environmental Contexts
Photochemical degradation is a crucial pathway for the transformation of benzylic bromides in the environment, particularly in the atmosphere and sunlit surface waters. This process is initiated by the absorption of ultraviolet (UV) radiation, which leads to the cleavage of the carbon-bromine (C-Br) bond.
The primary photochemical process for benzylic bromides is the homolytic cleavage of the benzylic C-Br bond, which is relatively weak. masterorganicchemistry.com This dissociation results in the formation of a benzyl (B1604629) radical and a bromine radical. The stability of the resulting benzyl radical is a key factor in this process; it is stabilized by resonance, which delocalizes the unpaired electron over the benzene (B151609) ring. masterorganicchemistry.com For 1-(Bromomethyl)-2-ethyl-3-methylbenzene (B6217759), the presence of alkyl substituents (ethyl and methyl groups) on the benzene ring can further stabilize the benzylic radical through inductive effects.
Studies on the photolysis of benzyl halides have shown that the reaction can proceed via both radical and ionic pathways, with the solvent polarity influencing the product distribution. acs.org In non-polar solvents, radical-derived products are more common, while polar solvents can facilitate the formation of ionic intermediates. acs.org The photolysis of various benzyl bromides in alcohols has been observed to yield both solvolysis products and those derived from non-ionic mechanisms. rsc.org
The general mechanism for the photochemical degradation of a substituted benzyl bromide can be summarized as follows:
Initiation: Absorption of a photon (hν) leads to the homolytic cleavage of the C-Br bond.
Ar-CH₂Br + hν → Ar-CH₂• + Br•
Propagation: The resulting benzyl and bromine radicals can participate in a variety of secondary reactions, such as hydrogen abstraction from other organic molecules or reaction with oxygen.
Termination: The radicals can combine with each other or other radicals to form stable products.
The rate of photochemical degradation is influenced by factors such as the intensity of solar radiation, the presence of photosensitizers, and the specific chemical structure of the compound. Research on substituted benzyl bromides has indicated that the bond dissociation enthalpy of the C-Br bond is not significantly affected by substituents on the benzene ring in the gas phase. rsc.org
Table 1: Illustrative Photochemical Degradation Data for Related Benzylic Bromides
| Compound | Conditions | Key Findings | Reference |
| Benzyl bromide | Photolysis at 254 nm in methanol | Formation of both solvolysis and radical-derived products. | rsc.org |
| Substituted Benzyl Bromides | Gas phase thermolysis | C-Br bond dissociation enthalpy found to be around 255 ± 4 kJ mol⁻¹. | rsc.org |
| 1-Fluoro-2-halo-1,2-diphenylethanes | Photolysis in various solvents | Homolytic C-X bond cleavage occurs from a single excited state. | acs.org |
Biotransformation Pathways in Environmental Systems
The biodegradation of benzylic bromides by microorganisms is a potential pathway for their removal from soil and water. While specific studies on this compound are lacking, the biotransformation of related aromatic hydrocarbons and alkylbenzenes has been documented.
Microbial degradation of aromatic compounds typically involves initial enzymatic attacks that introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols. These catechols are then susceptible to ring cleavage by dioxygenase enzymes, followed by further metabolism through central metabolic pathways. For halogenated aromatic compounds, dehalogenation is a critical step. This can occur either before or after the cleavage of the aromatic ring.
For compounds like this compound, the initial steps of biotransformation could involve:
Hydrolysis of the bromomethyl group: Some microorganisms may possess enzymes capable of hydrolyzing the C-Br bond to form the corresponding benzyl alcohol. This alcohol is generally more amenable to further biodegradation.
Oxidation of the alkyl side chains: The ethyl and methyl groups on the benzene ring could be targets for microbial oxidation.
Attack on the aromatic ring: Hydroxylation of the benzene ring can initiate the degradation cascade.
Studies on linear alkylbenzene sulfonates (LAS) have shown that microorganisms primarily attack the alkyl chain. mpob.gov.mynih.gov While structurally different, this suggests that the alkyl substituents on the benzene ring of this compound could be initial sites of microbial attack. The presence of branched alkyl chains can sometimes hinder biodegradation compared to linear chains. mpob.gov.my Bacteria such as Pseudomonas species are known to be involved in the degradation of aromatic hydrocarbons and surfactants. internationalscholarsjournals.comscirp.org
Table 2: General Biotransformation Pathways for Related Aromatic Compounds
| Compound Class | Microorganism Type | Typical Degradation Pathway | Key Intermediates |
| Aromatic Hydrocarbons | Bacteria, Fungi | Hydroxylation, Ring Cleavage | Catechols, Protocatechuates |
| Linear Alkylbenzene Sulfonates | Aerobic Bacteria | ω- and β-oxidation of the alkyl chain | Sulfophenylcarboxylates |
| Benzothiazoles | Mixed microbial cultures | Hydroxylation, Methylation | Hydroxybenzothiazole, Benzothiazole sulfonic acid |
Hydrolytic Stability and Pathways in Aqueous Environments
Hydrolysis is a significant abiotic degradation pathway for benzylic bromides in aqueous environments. The C-Br bond in benzylic bromides is susceptible to nucleophilic attack by water, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid. nih.govresearchgate.net
The hydrolysis of benzylic bromides can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). The predominant mechanism is influenced by the substitution pattern on the benzene ring and the benzylic carbon, as well as the solvent polarity. researchgate.netmsu.edu
SN1 Mechanism: This pathway involves the formation of a carbocation intermediate. Benzylic carbocations are stabilized by resonance, making the SN1 mechanism favorable for many benzylic halides. Electron-donating groups on the benzene ring further stabilize the carbocation and accelerate the rate of hydrolysis. researchgate.net The ethyl and methyl groups in this compound are electron-donating and would be expected to promote an SN1-type hydrolysis.
SN2 Mechanism: This is a one-step process where the nucleophile (water) attacks the carbon atom at the same time as the bromide ion leaves. Steric hindrance around the benzylic carbon can slow down the SN2 reaction.
For primary benzylic bromides like this compound, both SN1 and SN2 pathways are possible, and the reaction may proceed through a borderline mechanism. The rate of hydrolysis is also influenced by temperature and pH. researchgate.net For instance, the hydrolysis of benzyl bromide is relatively rapid, with an estimated half-life of 79 minutes at 25°C. nih.gov
Table 3: Hydrolysis Data for Benzyl Bromide and Related Concepts
| Compound/Concept | Conditions | Rate/Mechanism | Key Findings | Reference |
| Benzyl bromide | 25°C | Estimated half-life of 79 minutes | Hydrolysis is a significant fate process. | nih.gov |
| Substituted Benzyl Bromides | 80% Ethanol | SN1 for electron-donating groups, SN2 for electron-withdrawing groups | Mechanistic changeover depends on substituents. | researchgate.net |
| Alkyl Bromides | General | SN2 at pH > 8-9 for primary bromides; SN1 at low pH | Susceptible to hydrolysis under various pH conditions. | researchgate.net |
Future Directions and Emerging Research Avenues for 1 Bromomethyl 2 Ethyl 3 Methylbenzene
Development of More Sustainable and Green Synthetic Methodologies
The traditional synthesis of benzylic bromides, often through Wohl-Ziegler bromination, has notable environmental drawbacks, including the use of hazardous chlorinated solvents like carbon tetrachloride and explosive radical initiators. Future research on 1-(bromomethyl)-2-ethyl-3-methylbenzene (B6217759) will undoubtedly prioritize the development of more sustainable and safer synthetic protocols.
Key areas of development include:
Photochemistry and Flow Chemistry: Light-induced benzylic bromination is a promising green alternative, often eliminating the need for chemical radical initiators. Combining photochemistry with continuous flow technology can enhance safety, improve yield, and reduce the Process Mass Intensity (PMI). This approach allows for precise control over reaction parameters and facilitates safer scaling from the lab to industrial production. For instance, continuous flow systems using in situ generated bromine from sources like NaBrO₃/HBr can achieve complete conversion in seconds and significantly lower the PMI.
Alternative Solvents and Reagents: A major focus is replacing toxic solvents. Research has demonstrated successful benzylic brominations in more environmentally benign solvents such as acetonitrile, methyl acetate, ionic liquids, and even water. Furthermore, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are being explored as more environmentally friendly alternatives to traditional brominating agents.
Catalytic Approaches: The use of catalysts can offer greener reaction pathways. For example, indium chloride has been shown to be a water-tolerant catalyst for benzylic bromination in continuous flow, showing high activity with various toluene (B28343) derivatives.
| Method | Key Advantages | Relevant Findings |
| Photochemical Flow Synthesis | Improved safety, higher yields, reduced waste (lower PMI), scalability. | Can achieve productivities of hundreds of kg/day under GMP conditions. Complete conversion is possible in residence times as low as 15 seconds. |
| Green Solvents | Avoids toxic and ozone-depleting chlorinated solvents. | Acetonitrile and methyl acetate have been used as effective and safer alternatives to carbon tetrachloride. |
| Alternative Reagents | Reduces use of hazardous reagents. | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offers a more environmentally benign option for bromination. |
| Lewis Acid Catalysis | Mild reaction conditions, high selectivity for benzylic bromination. | Zirconium(IV) chloride and Indium(III) chloride have been shown to effectively catalyze benzylic bromination. |
Exploration of Novel Catalytic Transformations
The reactive C-Br bond in this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions, which are fundamental for constructing complex organic molecules. Future research will likely focus on expanding the scope of these transformations.
Palladium-Catalyzed Cross-Coupling Reactions: This is a major area for exploration.
Suzuki-Miyaura Coupling: This reaction forms C-C bonds between the benzylic carbon and aryl or vinyl groups from boronic acids. Microwave-assisted protocols have been developed for benzylic Suzuki-Miyaura couplings, allowing for the rapid synthesis of a diverse library of diarylmethane compounds.
Sonogashira Coupling: This reaction creates a C-C bond between the benzylic carbon and a terminal alkyne, providing access to benzylic alkynes which are valuable intermediates in pharmaceuticals and natural products. Efficient protocols can achieve this coupling in minutes at room temperature with high functional group tolerance.
Heck Reaction: This reaction involves coupling with an alkene to form a substituted alkene, offering a pathway to functionalized olefinic compounds.
Nickel-Catalyzed Reactions: Nickel catalysis presents a more economical alternative to palladium. Nickel-catalyzed Heck-type reactions of benzyl (B1604629) chlorides with simple olefins have been developed, proceeding at room temperature and showing excellent chemoselectivity. Similar methodologies could be adapted for this compound.
Cooperative Catalysis: Emerging strategies involve using cooperative catalysis to generate benzyl radicals under mild conditions. For example, a combination of a nucleophilic catalyst (like lutidine) and a photocatalyst can enable the coupling of benzyl halides with electron-deficient alkenes via a Giese reaction.
| Coupling Reaction | Reagent Partner | Bond Formed | Potential Application |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | C(sp³)–C(sp²) | Synthesis of diaryl- and vinyl-methanes. |
| Sonogashira | Terminal Alkynes | C(sp³)–C(sp) | Access to benzylic alkynes for pharmaceuticals and click chemistry. |
| Heck | Alkenes | C(sp³)–C(sp²) | Formation of substituted alkenes. |
| Kumada-Corriu | Grignard Reagents | C(sp³)–C(sp²)/C(sp³) | Synthesis of substituted diarylmethanes and other alkylated arenes. |
| Giese Reaction | Electron-Deficient Alkenes | C(sp³)–C(sp²) | Formation of complex molecules via radical intermediates. |
Expansion of Application in Specialized Organic Synthesis and Material Science
Given its structure and reactivity, this compound is a valuable building block. Future research is expected to unlock its potential in synthesizing novel, high-value compounds and materials.
In specialized organic synthesis , this compound can serve as a key intermediate for introducing the 2-ethyl-3-methylbenzyl moiety into complex molecules. Its utility in the catalytic reactions mentioned above opens doors to the synthesis of novel pharmaceuticals, agrochemicals, and fine chemicals. The sterically hindered nature of the benzyl group could be exploited to influence the stereochemistry of reactions or to fine-tune the biological activity of target molecules.
In material science , the benzyl bromide functionality is useful for surface modification and polymer synthesis. It can be used to:
Functionalize surfaces: Grafting the 2-ethyl-3-methylbenzyl group onto surfaces of materials like silica (B1680970) or gold nanoparticles to alter their properties (e.g., hydrophobicity, reactivity).
Initiate polymerizations: Acting as an initiator for certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), to create polymers with specific architectures.
Synthesize novel monomers and polymers: Incorporating the bulky and hydrophobic 2-ethyl-3-methylbenzyl group into polymer backbones or as side chains could lead to materials with unique thermal, mechanical, or optical properties.
Advanced Computational Studies for Predictive Modeling of Reactivity and Selectivity
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactions. For this compound, advanced computational studies can provide deep insights and guide experimental work.
Q & A
Q. What are the recommended synthetic routes for 1-(Bromomethyl)-2-ethyl-3-methylbenzene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves bromination of the corresponding methyl-substituted precursor. For example, using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or CBrCl₃ at 60–80°C. Optimization includes:
- Temperature control : Excessive heat may lead to side reactions like dehydrohalogenation.
- Solvent selection : Non-polar solvents minimize ionic side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or fractional distillation (if volatile) can isolate the product.
Similar bromination strategies are validated for analogs like 1-(Bromomethyl)-3-(trifluoromethyl)benzene, where acidic media enhance selectivity .
Q. How can the purity and structure of this compound be verified experimentally?
Methodological Answer:
- ¹H NMR :
- Bromomethyl (-CH₂Br): δ ~3.8–4.5 ppm (singlet or split due to neighboring substituents).
- Ethyl group (-CH₂CH₃): δ 1.2–1.4 ppm (triplet for -CH₂-, δ 0.9–1.1 ppm for -CH₃).
- Aromatic protons: Splitting patterns depend on substituent positions (e.g., para vs. ortho coupling).
- GC-MS : Confirm molecular ion peak (M⁺) at m/z corresponding to C₁₀H₁₃Br (exact mass: 212.02).
- Elemental Analysis : Validate %C, %H, %Br (±0.3% deviation).
Reference data from CRC Handbook for analogous brominated aromatics supports these approaches .
Advanced Questions
Q. How do steric and electronic effects of ethyl/methyl groups influence the bromomethyl group’s reactivity?
Methodological Answer:
- Steric hindrance : The ethyl and methyl groups at positions 2 and 3 create a crowded ortho/para environment, slowing nucleophilic substitution (e.g., SN₂) at the bromomethyl site.
- Electronic effects :
- Electron-donating methyl/ethyl groups slightly deactivate the benzene ring, reducing electrophilic reactivity.
- Hyperconjugation from alkyl groups may stabilize transition states in elimination reactions (e.g., forming alkenes).
Computational studies (DFT) can model charge distribution and transition-state geometries. For example, substituent effects in 1-(1-Bromoethyl)-2-(trifluoromethyl)benzene show similar steric-electronic interplay .
Q. What strategies prevent decomposition during coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
Methodological Answer:
- Base selection : Mild bases (e.g., K₂CO₃) minimize elimination side reactions. Avoid strong bases like NaOH.
- Temperature : Reactions below 80°C reduce thermal degradation.
- Catalyst optimization : Pd(PPh₃)₄ with ligand additives (e.g., SPhos) enhances stability.
- Inert atmosphere : Argon/N₂ prevents oxidation of intermediates.
Case studies on brominated benzyl derivatives highlight similar protocols .
Q. How do the physical properties of this compound compare to structurally related brominated aromatics?
Q. What role does this compound play in medicinal chemistry or materials science?
Methodological Answer:
- Medicinal chemistry : Acts as a building block for alkylating agents or prodrugs. For example, bromomethyl groups can conjugate with nucleophiles (e.g., thiols in cysteine residues) for targeted drug delivery.
- Materials science : Used to synthesize liquid crystals or polymers via Heck coupling or Friedel-Crafts alkylation. The ethyl/methyl groups enhance solubility in non-polar matrices.
Analogous compounds, such as 1-(Bromomethyl)-3-(trifluoromethyl)benzene, are utilized in Diels-Alder reactions to create functionalized naphthalenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
